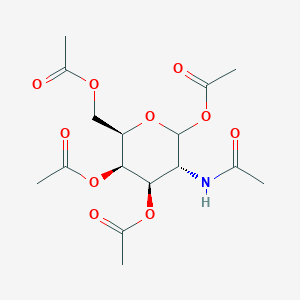![molecular formula C15H14N4O3 B023524 Ácido 4-(2-(2-amino-4-oxo-4,7-dihidro-1H-pirrolo[2,3-d]pirimidin-5-il)etil)benzoico CAS No. 137281-39-1](/img/structure/B23524.png)
Ácido 4-(2-(2-amino-4-oxo-4,7-dihidro-1H-pirrolo[2,3-d]pirimidin-5-il)etil)benzoico
Descripción general
Descripción
4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, also known as 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente antineoplásico en quimioterapia
El ácido pemetrexed se utiliza principalmente como un agente antineoplásico en la quimioterapia. Es un fármaco antifolato multidiana que inhibe varias enzimas implicadas en la síntesis de purinas y pirimidinas, que son esenciales para la replicación celular . Esto lo hace efectivo en el tratamiento de varios cánceres, incluyendo cáncer de pulmón de células no pequeñas (CPCNP) y mesotelioma pleural maligno. Ha sido aprobado por la FDA para estas indicaciones desde 2004 .
Inhibición del metabolismo energético mitocondrial
Las investigaciones han demostrado que el pemetrexed se puede utilizar para crear nanopartículas supramoleculares que mejoran los efectos antitumorales al inhibir el metabolismo energético mitocondrial . Estas nanopartículas pueden dirigirse selectivamente a las células tumorales e interrumpir su producción de energía, lo que lleva a la apoptosis y a la reducción del crecimiento tumoral .
Sistemas de administración de fármacos
El ácido pemetrexed se ha incorporado a sistemas de administración de fármacos para mejorar su eficacia. Por ejemplo, se ha cargado en hidrogel electroactivo que puede liberar el fármaco en respuesta a un estímulo eléctrico . Este método de administración dirigida podría reducir potencialmente los efectos secundarios y mejorar los resultados terapéuticos.
Terapia combinada
Se ha encontrado que el compuesto exhibe citotoxicidad aditiva o sinérgica cuando se utiliza en combinación con otros agentes quimioterapéuticos . Esto sugiere que el ácido pemetrexed puede ser parte de regímenes de terapia combinada para mejorar la eficacia general del tratamiento del cáncer.
Orientación del ciclo del folato
El pemetrexed se dirige al ciclo del folato, que es crucial para la síntesis de ADN y ARN en las células . Al inhibir enzimas clave en este ciclo, el ácido pemetrexed evita la replicación y reparación del ADN en las células cancerosas, lo que lleva a la muerte celular.
Estudios del mecanismo de acción
La farmacología y el mecanismo de acción del ácido pemetrexed son objeto de investigación continua. Comprender cómo interactúa con enzimas celulares como la fosforilasa de metiltioadenosina proporciona información para desarrollar nuevos fármacos y estrategias de tratamiento .
Mecanismo De Acción
Target of Action
Pemetrexed primarily targets enzymes involved in folate metabolism and DNA synthesis . These include thymidylate synthase (TS) , glycinamide ribonucleotide formyltransferase (GARFT) , and dihydrofolate reductase (DHFR) .
Mode of Action
Pemetrexed exerts its antineoplastic activity by inhibiting these enzymes, thereby disrupting folate-dependent metabolic processes essential for cell replication . This inhibition results in the disruption of purine and thymidine nucleotide synthesis, which are crucial for DNA replication and repair .
Biochemical Pathways
The inhibition of TS, GARFT, and DHFR disrupts the synthesis of thymidine and purine nucleotides, which are essential components of DNA. This disruption leads to the inhibition of DNA synthesis and cell replication, thereby exerting its cytotoxic effects .
Pharmacokinetics
The total systemic clearance of pemetrexed is approximately 91.8 mL/min in patients with normal renal function . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic efficacy.
Result of Action
The result of pemetrexed’s action is the inhibition of cell replication, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells .
Action Environment
Environmental factors such as the patient’s renal function can influence the action, efficacy, and stability of pemetrexed. For instance, impaired renal function can reduce the clearance of pemetrexed, potentially leading to increased toxicity .
Análisis Bioquímico
Biochemical Properties
The compound plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids .
Cellular Effects
4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic Acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have antiviral activity against Newcastle disease virus, an avian paramyxovirus .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits DHFR, thereby disrupting the synthesis of nucleic acids .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models
Metabolic Pathways
The compound is involved in several metabolic pathways, interacting with enzymes and cofactors
Propiedades
IUPAC Name |
4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22/h1-2,4-5,7H,3,6H2,(H,21,22)(H4,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZPFZIKHIJCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430861 | |
| Record name | 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137281-39-1 | |
| Record name | 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137281-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pemetrexed acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pyrrolo [2,3D] Pyrimidine Benzoic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEMETREXED ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBZ211669I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)




